Promazine Sulfone N-Oxide (Promazine N,S,S-Trioxide)
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Overview
Description
Promazine Sulfone N-Oxide, also known as Promazine N,S,S-Trioxide, is a derivative of the phenothiazine class of compounds. Phenothiazines are widely known for their use in antipsychotic medications. Promazine Sulfone N-Oxide is a metabolite of Promazine, which is used as a tranquilizer and antipsychotic agent .
Preparation Methods
The synthesis of Promazine Sulfone N-Oxide typically involves the oxidation of Promazine. One common method involves using hydrogen peroxide as the oxidizing agent in the presence of a titanosilicate catalyst. The reaction is carried out in an acidic medium (pH 3.0) containing 20% methanol . Another method involves using sodium N-bromo-benzenesulfonamide (bromamine-B) in an acidic medium (HClO4) at 303 K .
Chemical Reactions Analysis
Promazine Sulfone N-Oxide undergoes various chemical reactions, including:
Oxidation: Promazine can be oxidized to its sulfoxide and N-oxide metabolites using hydrogen peroxide.
Reduction: The compound can be reduced back to Promazine under specific conditions.
Substitution: Promazine Sulfone N-Oxide can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include hydrogen peroxide, sodium N-bromo-benzenesulfonamide, and various acids and bases. Major products formed from these reactions include Promazine Sulfoxide and Promazine N-Oxide .
Scientific Research Applications
Promazine Sulfone N-Oxide has several applications in scientific research:
Mechanism of Action
Promazine Sulfone N-Oxide exerts its effects primarily through its interactions with dopamine and serotonin receptors. It acts as an antagonist at these receptors, particularly at serotonin 5-HT2 receptors and dopamine type-2 receptors. This antagonism helps to control psychotic symptoms by preventing overstimulation of these receptors .
Comparison with Similar Compounds
Promazine Sulfone N-Oxide is similar to other phenothiazine derivatives such as Chlorpromazine Sulfoxide and Promethazine Sulfoxide. it is unique in its specific oxidation state and the presence of the N-oxide group. This gives it distinct chemical and pharmacological properties compared to its analogs .
Similar Compounds
- Chlorpromazine Sulfoxide
- Promethazine Sulfoxide
- Monomethylchlorpromazine
- 2-Hydroxypromazine
- 4-Hydroxypromazine
Properties
Molecular Formula |
C17H20N2O3S |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine oxide |
InChI |
InChI=1S/C17H20N2O3S/c1-19(2,20)13-7-12-18-14-8-3-5-10-16(14)23(21,22)17-11-6-4-9-15(17)18/h3-6,8-11H,7,12-13H2,1-2H3 |
InChI Key |
GFHGUVKVMPFKGH-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CCCN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)[O-] |
Origin of Product |
United States |
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